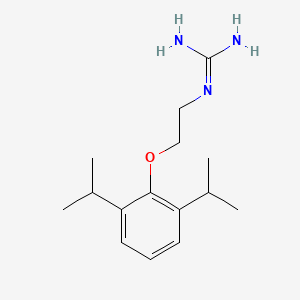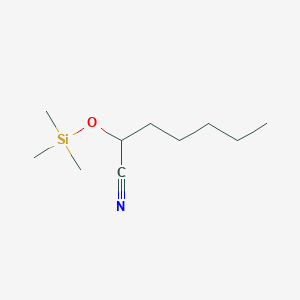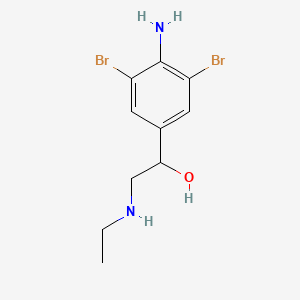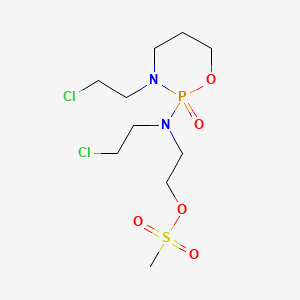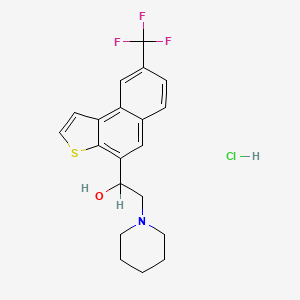
1-Isocyanato-2-(trichloromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-2-(trichloromethyl)benzene is an organic compound with the molecular formula C8H4Cl3NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with a trichloromethyl group (-CCl3). This compound is used in various chemical reactions and industrial applications due to its unique reactivity and properties .
Méthodes De Préparation
1-Isocyanato-2-(trichloromethyl)benzene can be synthesized through several methods:
Phosgenation of Amines: This method involves the reaction of an amine with phosgene (COCl2) to produce the isocyanate.
Curtius Rearrangement: This involves the thermal decomposition of an acyl azide to form an isocyanate and nitrogen gas.
Lossen Rearrangement: This method converts a hydroxamic acid to an isocyanate via the formation of an O-acyl intermediate.
Analyse Des Réactions Chimiques
1-Isocyanato-2-(trichloromethyl)benzene undergoes various chemical reactions:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to form an amine and carbon dioxide.
Polymerization: Can react with diols to form polyurethanes, which are widely used in the production of foams and elastomers.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed are urethanes, ureas, and polyurethanes .
Applications De Recherche Scientifique
1-Isocyanato-2-(trichloromethyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Isocyanato-2-(trichloromethyl)benzene involves its reactivity as an electrophile. The isocyanate group (-N=C=O) is highly reactive towards nucleophiles, leading to the formation of various products. The molecular targets include hydroxyl and amino groups, which react to form urethanes and ureas, respectively .
Comparaison Avec Des Composés Similaires
1-Isocyanato-2-(trichloromethyl)benzene can be compared with other isocyanates:
Phenyl Isocyanate: Similar in structure but lacks the trichloromethyl group, making it less reactive in certain conditions.
Methyl Isocyanate: More volatile and toxic, used in the production of pesticides.
Toluene Diisocyanate: Used extensively in the production of polyurethanes, but differs in having two isocyanate groups.
The uniqueness of this compound lies in its specific reactivity due to the presence of the trichloromethyl group, which influences its chemical behavior and applications .
Propriétés
IUPAC Name |
1-isocyanato-2-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3NO/c9-8(10,11)6-3-1-2-4-7(6)12-5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKRHEJOLWOBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Cl)(Cl)Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497165 |
Source


|
| Record name | 1-Isocyanato-2-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42354-19-8 |
Source


|
| Record name | 1-Isocyanato-2-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


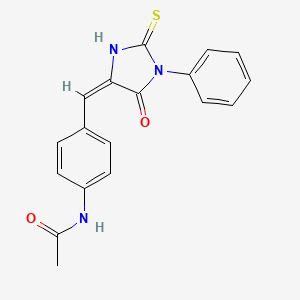
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14669016.png)
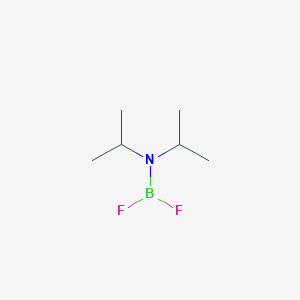
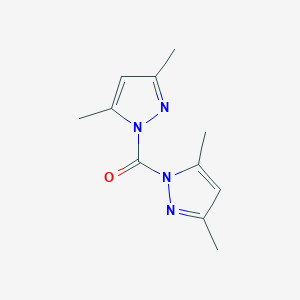
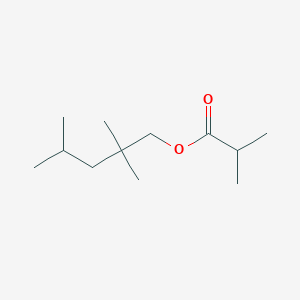
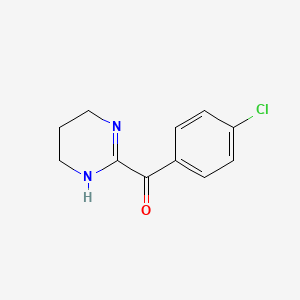
![[(Cyanocarbonyl)amino]methane](/img/structure/B14669051.png)
